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molecular formula C5H5N3O3 B8660889 1-methyl-5-nitro-1H-pyrazole-4-carbaldehyde

1-methyl-5-nitro-1H-pyrazole-4-carbaldehyde

Cat. No. B8660889
M. Wt: 155.11 g/mol
InChI Key: LBCUDCPFENJOAJ-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

A solution of 1-methyl-5-nitro-1H-pyrazole-4-carbaldehyde (0.42 g, 2.8 mmol) in methanol (5 mL) was treated with silver (I) oxide (1.29 g, 5.6 mmol) followed by 5N potassium hydroxide (1.5 mL) in 5 mL of methanol and then refluxed for 16 hours. The mixture was cooled to room temperature and quenched with concentrated HCl (8 mL) and ethyl acetate. The mixture was filtered through a layer of celite and concentrated to give crude 1-methyl-5-nitro-1H-pyrazole-4-carboxylic acid: 1H NMR (300 MHz, CDCl3) δ 8.05 (s, 1H), 4.22 (s, 3H).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[C:5]([CH:10]=[O:11])[CH:4]=[N:3]1.[OH-:12].[K+]>CO.[Ag-]=O>[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[C:5]([C:10]([OH:12])=[O:11])[CH:4]=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
CN1N=CC(=C1[N+](=O)[O-])C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
1.29 g
Type
catalyst
Smiles
[Ag-]=O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with concentrated HCl (8 mL) and ethyl acetate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a layer of celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1[N+](=O)[O-])C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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